N-Cyclopropyl-4-methoxy-benzenesulfonamide N-Cyclopropyl-4-methoxy-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11093241
InChI: InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol

N-Cyclopropyl-4-methoxy-benzenesulfonamide

CAS No.:

Cat. No.: VC11093241

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-4-methoxy-benzenesulfonamide -

Specification

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
IUPAC Name N-cyclopropyl-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3
Standard InChI Key UIGJFNUSQVKEMM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Introduction

Chemical Identity and Structural Features

N-Cyclopropyl-4-methoxy-benzenesulfonamide belongs to the sulfonamide class, with the systematic IUPAC name N-cyclopropyl-4-methoxybenzene-1-sulfonamide. Its molecular formula is C₁₀H₁₃NO₃S, and it has a molecular weight of 239.28 g/mol. The structure comprises:

  • A benzene ring with a methoxy (-OCH₃) group at the 4-position, enhancing electron density and influencing binding interactions.

  • A sulfonamide group (-SO₂NH-) linked to the benzene ring, providing hydrogen-bond donor and acceptor sites.

  • A cyclopropyl group attached to the sulfonamide nitrogen, introducing steric constraints and potential metabolic stability .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₃NO₃S
Molecular Weight239.28 g/mol
IUPAC NameN-cyclopropyl-4-methoxybenzene-1-sulfonamide
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Log P (Predicted)1.42 (moderate lipophilicity)
Solubility5.46 mg/mL in aqueous solutions

The cyclopropyl group’s rigid three-membered ring imposes conformational restrictions, potentially improving target selectivity compared to linear alkyl substituents.

Synthesis and Optimization Strategies

The synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide typically involves a two-step process: (1) preparation of 4-methoxybenzenesulfonyl chloride and (2) its reaction with cyclopropylamine.

Synthesis of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of anisole (methoxybenzene). The reaction employs chlorosulfonic acid under controlled conditions to avoid over-sulfonation:

PhOCH3+ClSO3HPhOCH3SO2Cl+HCl\text{PhOCH}_3 + \text{ClSO}_3\text{H} \rightarrow \text{PhOCH}_3\text{SO}_2\text{Cl} + \text{HCl}

This intermediate is isolated by precipitation in ice-cold water and purified via recrystallization .

Coupling with Cyclopropylamine

The sulfonyl chloride reacts with cyclopropylamine in a nucleophilic substitution reaction. A base such as triethylamine or sodium hydride is often used to deprotonate the amine and drive the reaction:

PhOCH3SO2Cl+H2N-C3H5BasePhOCH3SO2NH-C3H5+HCl\text{PhOCH}_3\text{SO}_2\text{Cl} + \text{H}_2\text{N-C}_3\text{H}_5 \xrightarrow{\text{Base}} \text{PhOCH}_3\text{SO}_2\text{NH-C}_3\text{H}_5 + \text{HCl}

Yields range from 60–75%, with purification achieved via column chromatography or recrystallization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ChlorosulfonationClSO₃H, 0–5°C, 2 h85%
Amine CouplingCyclopropylamine, NaH, DMF, 90°C, 18 h68%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

N-Cyclopropyl-4-methoxy-benzenesulfonamide exhibits moderate aqueous solubility (5.46 mg/mL) and a predicted Log P of 1.42, indicating balanced hydrophilicity-lipophilicity. The methoxy group enhances solubility through hydrogen bonding, while the cyclopropyl group contributes to membrane permeability .

Metabolic Stability

The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro studies showing <10% degradation after 1 hour in human liver microsomes. This stability suggests favorable oral bioavailability.

Biological Activity and Mechanisms

Antibacterial Activity

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. N-Cyclopropyl-4-methoxy-benzenesulfonamide demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to sulfamethoxazole. The cyclopropyl group may enhance penetration through bacterial cell walls.

TargetActivity (IC₅₀ or MIC)Mechanism
Bacterial DHPS2–8 µg/mLCompetitive inhibition
Carbonic Anhydrase IX5.3 µMHydrophobic binding

Applications in Drug Development

Antibacterial Agents

Structural analogs of this compound are being explored as broad-spectrum antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Therapeutics

Modifications to the sulfonamide and cyclopropyl groups are underway to improve CA-IX selectivity, with the goal of targeting hypoxic tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator